molecular formula C14H22O4 B14262851 2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid CAS No. 143466-12-0

2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid

Cat. No.: B14262851
CAS No.: 143466-12-0
M. Wt: 254.32 g/mol
InChI Key: QOQMIMADIDPBJP-UHFFFAOYSA-N
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Description

2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid is a chemical compound with the molecular formula C14H22O4. This compound is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a hexanedioic acid backbone. It is a relatively specialized compound with applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid typically involves the esterification of hexanedioic acid with 2-methylprop-2-en-1-ol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialized polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(2-methylprop-2-en-1-yl)hexanedioic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in specialized research and industrial contexts.

Properties

CAS No.

143466-12-0

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

2,5-bis(2-methylprop-2-enyl)hexanedioic acid

InChI

InChI=1S/C14H22O4/c1-9(2)7-11(13(15)16)5-6-12(14(17)18)8-10(3)4/h11-12H,1,3,5-8H2,2,4H3,(H,15,16)(H,17,18)

InChI Key

QOQMIMADIDPBJP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(CCC(CC(=C)C)C(=O)O)C(=O)O

Origin of Product

United States

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